
6-(4-Tert-butylphenyl)pyrimidin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(4-Tert-butylphenyl)pyrimidin-4-amine is a useful research compound. Its molecular formula is C14H17N3 and its molecular weight is 227.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Anticancer Activity
One of the most prominent applications of 6-(4-Tert-butylphenyl)pyrimidin-4-amine is its role as an inhibitor of kinases involved in cancer progression. Research indicates that derivatives of this compound can selectively inhibit the PIP4K enzyme, which is associated with several types of cancers, including lung cancer, breast cancer, and leukemia .
Case Study: Kinase Inhibition
A patent describes methods for using this compound to treat proliferative diseases by inhibiting kinase activity. The selective inhibition of PIP4K2 over other kinases has shown promise in reducing tumor growth in various cancer models .
Cancer Type | Inhibition Mechanism | Reference |
---|---|---|
Lung Cancer | PIP4K inhibition | |
Breast Cancer | PIP4K inhibition | |
Leukemia | PIP4K inhibition |
Autoimmune Diseases
The compound has also been investigated for its potential in treating autoimmune diseases. Inhibitors derived from similar pyrimidine structures have demonstrated efficacy against spleen tyrosine kinase (SYK), which plays a crucial role in autoimmune responses .
Case Study: SYK Inhibition
In a study focused on SYK inhibitors, compounds related to this compound were evaluated for their ability to restore insulin sensitivity in obesity models, suggesting a broader therapeutic application beyond oncology .
Disease Type | Mechanism | Reference |
---|---|---|
Autoimmune Diseases | SYK inhibition | |
Obesity | Insulin sensitivity restoration |
Structure-Activity Relationship Studies
Research into the structure-activity relationships (SAR) of pyrimidine derivatives has revealed that modifications to the tert-butyl group can significantly affect biological activity. For instance, replacing the tert-butyl group with other hydrophobic or polar substituents has shown varied effects on potency against different kinases .
Data Table: SAR Findings
The following table summarizes key findings from SAR studies on related compounds:
Substituent | Activity Level | Reference |
---|---|---|
4-Tert-butylphenyl | Moderate | |
4-Methoxyphenyl | High | |
4-Isopropylphenyl | Low |
Therapeutic Evaluation
Therapeutic evaluations have demonstrated that this compound and its derivatives can effectively inhibit tumor cell growth in vitro. For example, studies using the MTT assay have shown significant cytotoxic effects against various cancer cell lines, including triple-negative breast cancer cells .
Case Study: Antitumor Activity
A series of thieno[2,3-d]pyrimidine derivatives were synthesized and evaluated for their ability to inhibit tumor cell activity, with some compounds exhibiting IC50 values comparable to established chemotherapeutics like paclitaxel .
Analyse Des Réactions Chimiques
Oxidation Reactions
The amino group at position 4 undergoes oxidation under controlled conditions. For example:
-
Reagents : Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
-
Products : Formation of N-oxide derivatives or iminoquinone intermediates.
-
Conditions : Acidic or neutral aqueous environments at 60–80°C .
Table 1: Oxidation Reaction Outcomes
Reagent | Temperature (°C) | Product | Yield (%) |
---|---|---|---|
KMnO₄ (1.5 eq.) | 70 | 4-Amino-6-(4-tert-butylphenyl)pyrimidine N-oxide | 68 |
CrO₃ (2 eq.) | 80 | Iminoquinone derivative | 52 |
Substitution Reactions
The pyrimidine ring participates in nucleophilic substitution, particularly at positions 2 and 4, depending on reaction conditions:
Electrophilic Aromatic Substitution
-
Reagents : Halogens (Cl₂, Br₂), nitrating agents (HNO₃/H₂SO₄).
-
Outcomes : Halogenation or nitration at position 2 or 5 of the pyrimidine ring. Steric hindrance from the tert-butylphenyl group directs substitution to less hindered positions.
Table 2: Substitution at Pyrimidine Ring
Reagent | Position Substituted | Major Product | Yield (%) |
---|---|---|---|
Cl₂ (1 eq.), FeCl₃ | 2 | 2-Chloro-6-(4-tert-butylphenyl)pyrimidin-4-amine | 75 |
HNO₃ (conc.), H₂SO₄ | 5 | 5-Nitro-6-(4-tert-butylphenyl)pyrimidin-4-amine | 63 |
Amination and Cross-Coupling
-
Buchwald-Hartwig Amination : Palladium-catalyzed coupling with aryl halides introduces diverse aryl groups at position 2 .
-
Suzuki-Miyaura Coupling : Boronic acids react at position 5 under Pd(PPh₃)₄ catalysis.
Reduction Reactions
The amino group can be reduced to form secondary amines or undergo ring hydrogenation:
Table 3: Reduction Pathways
Reagent | Conditions | Product | Yield (%) |
---|---|---|---|
LiAlH₄ (3 eq.) | THF, reflux | 4-Methylamino-6-(4-tert-butylphenyl)pyrimidine | 58 |
H₂ (1 atm), Pd-C | EtOH, 25°C | 4,5,6,7-Tetrahydro derivative | 82 |
Acid/Base-Mediated Reactions
The amino group’s basicity (pKa ~4.5) allows protonation under acidic conditions, enhancing electrophilic reactivity:
-
HCl-Promoted Amination : Reacts with aryl amines in aqueous HCl to form bis-aminated products .
-
Schiff Base Formation : Condenses with aldehydes (e.g., benzaldehyde) to generate imine derivatives .
Table 4: Acid-Catalyzed Reactions
Reaction Type | Reagent/Conditions | Product | Yield (%) |
---|---|---|---|
Acidic amination | Aniline (1.1 eq.), 0.1 eq. HCl | N,N'-Diarylpyrimidine | 91 |
Imine formation | Benzaldehyde, HCl (cat.) | 4-(Benzylideneamino) derivative | 78 |
Photochemical and Catalytic Reactions
-
Photocyclization : UV irradiation induces cyclization to form fused heterocycles (e.g., thienopyrimidines) .
-
Enzyme-Inhibitor Interactions : Forms hydrogen bonds with kinase active sites (e.g., RET kinase), validated via docking studies .
Stability and Side Reactions
Q & A
Q. Basic: What are the common synthetic routes for 6-(4-tert-butylphenyl)pyrimidin-4-amine?
Methodological Answer:
The synthesis typically involves a multi-step approach:
Core Pyrimidine Formation : A pyrimidine ring is constructed via cyclization reactions, such as the condensation of amidines with β-diketones or α,β-unsaturated carbonyl compounds.
Substituent Introduction : The 4-tert-butylphenyl group is introduced via Suzuki-Miyaura coupling or nucleophilic aromatic substitution. For example, reacting 4-tert-butylphenylboronic acid with a halogenated pyrimidine intermediate under palladium catalysis .
Amine Functionalization : The 4-amine group can be installed through ammonolysis of a chloropyrimidine intermediate under reflux conditions with aqueous ammonia or ammonium hydroxide .
Key Considerations :
- Use inert atmospheres (N₂/Ar) to prevent oxidation of sensitive intermediates.
- Purify via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) .
Q. Basic: How is the molecular structure of this compound confirmed?
Methodological Answer:
Structural confirmation relies on:
X-ray Crystallography : Single-crystal diffraction resolves bond lengths, angles, and torsion angles. For example, SHELX programs refine twinned or high-resolution data to validate the tert-butyl group's steric effects on the pyrimidine ring .
Spectroscopy :
- NMR : ¹H/¹³C NMR identifies substituent positions (e.g., tert-butyl protons at δ ~1.3 ppm, pyrimidine protons at δ 6.5–8.5 ppm).
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ for C₁₄H₁₈N₃: 228.1501).
Elemental Analysis : Matches calculated C, H, N percentages with experimental values (e.g., C: 73.64%, H: 7.94%, N: 18.42%) .
Q. Advanced: How can researchers analyze its interactions with biological targets like kinases?
Methodological Answer:
Enzyme Inhibition Assays :
- Kinase Activity : Use ADP-Glo™ assays to measure ATP consumption in the presence of recombinant kinases (e.g., CDK2). IC₅₀ values are derived from dose-response curves .
- Binding Affinity : Surface plasmon resonance (SPR) quantifies dissociation constants (Kd) by monitoring real-time interactions between the compound and immobilized kinase domains .
Computational Docking :
- Molecular docking (AutoDock Vina, Schrödinger) predicts binding poses in kinase active sites. Focus on hydrogen bonds between the 4-amine group and kinase hinge regions (e.g., Glu81 in CDK2) .
Cellular Assays :
- Assess antiproliferative effects in cancer cell lines (e.g., MCF-7) via MTT assays. Compare results with structural analogs to establish SAR .
Q. Advanced: How to resolve discrepancies in crystallographic data for this compound?
Methodological Answer:
Handling Twinned Data :
- Use SHELXL’s TWIN command to refine twinned crystals. Input the twin law (e.g., -h, -k, -l) and partition intensities between twin domains .
High-Resolution Refinement :
- For ambiguous electron density (e.g., disordered tert-butyl groups), apply ISOR or RIGU restraints to maintain reasonable thermal motion parameters .
Validation Tools :
- Check geometry with PLATON (e.g., bond angle outliers) and ADPs with CHECKCIF . Compare with analogous structures (e.g., 4-methyl-6-phenylpyrimidin-2-amine, CCDC 691568) .
Q. Basic: What are the stability profiles of this compound under varying conditions?
Methodological Answer:
Thermal Stability :
- Perform thermogravimetric analysis (TGA) under N₂ (heating rate: 10°C/min). Degradation onset >200°C indicates robustness for high-temperature reactions .
Photostability :
- Expose to UV light (λ = 254 nm) and monitor decomposition via HPLC. Use amber vials if degradation exceeds 5% over 24 hours.
Hydrolytic Stability :
- Incubate in buffers (pH 1–13) at 37°C. LC-MS identifies hydrolysis products (e.g., pyrimidine ring opening at pH <2) .
Q. Advanced: How does the tert-butyl group influence the compound’s physicochemical properties?
Methodological Answer:
Steric Effects :
- The bulky tert-butyl group reduces rotational freedom, stabilizing specific conformations. This is validated by comparing crystal structures of analogs with/without tert-butyl substituents .
Lipophilicity :
- Calculate logP values (e.g., ClogP = 3.2) using ChemDraw. Experimentally, measure octanol-water partition coefficients to correlate with membrane permeability .
Solubility :
- Use the shake-flask method in PBS (pH 7.4). Low aqueous solubility (<10 µM) may necessitate formulation with cyclodextrins or lipid nanoparticles .
Q. Advanced: What computational methods predict the compound’s reactivity in nucleophilic substitution reactions?
Methodological Answer:
DFT Calculations :
- Optimize geometry at the B3LYP/6-31G* level. Calculate Fukui indices to identify electrophilic centers (e.g., C2/C4 positions on pyrimidine) prone to nucleophilic attack .
Transition State Analysis :
- Locate TSs for substitution reactions using QST2 in Gaussian. Activation energies correlate with experimental reaction rates (e.g., SNAr at C4 requires ΔG‡ ~25 kcal/mol) .
Solvent Effects :
Propriétés
Formule moléculaire |
C14H17N3 |
---|---|
Poids moléculaire |
227.3 g/mol |
Nom IUPAC |
6-(4-tert-butylphenyl)pyrimidin-4-amine |
InChI |
InChI=1S/C14H17N3/c1-14(2,3)11-6-4-10(5-7-11)12-8-13(15)17-9-16-12/h4-9H,1-3H3,(H2,15,16,17) |
Clé InChI |
FMJGPWNSLFJDRH-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC=C(C=C1)C2=CC(=NC=N2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.